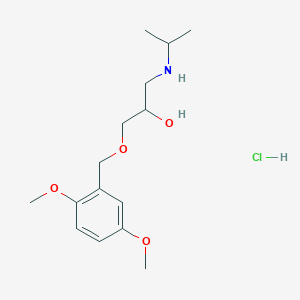

1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Structurally, it consists of a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyloxy group at position 1 and an isopropylamino group at position 3, forming a hydrochloride salt. While its exact pharmacological profile remains under investigation, its structural similarity to established beta-blockers suggests utility in cardiovascular or neurological disorders.

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4.ClH/c1-11(2)16-8-13(17)10-20-9-12-7-14(18-3)5-6-15(12)19-4;/h5-7,11,13,16-17H,8-10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRAUMXGGGNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COCC1=C(C=CC(=C1)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzyl chloride with a suitable base to form the corresponding benzyl alcohol.

Amination: The benzyl alcohol is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The dimethoxybenzyl group can interact with hydrophobic pockets in proteins, while the isopropylamino group can form hydrogen bonds with active sites.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Features

Key Observations:

Imp. G(EP) features a partially saturated tetrahydronaphthyloxy group, which reduces aromaticity and may alter membrane permeability compared to the target compound’s benzyloxy motif .

Amino Group Differences: Both the target compound and propranolol share an isopropylamino group, critical for β-adrenergic receptor antagonism . Imp. G(EP) employs a bulkier tert-butylamino group, which could sterically hinder receptor binding but improve metabolic stability .

Pharmacological and Pharmacokinetic Properties

Table 2: Pharmacological Data (Hypothetical vs. Known Analogs)

Key Findings:

Receptor Binding: Propranolol’s 1-naphthyloxy group contributes to high membrane penetration and non-selective β-blockade . Imp. G(EP)’s tetrahydronaphthyloxy group could decrease receptor affinity compared to propranolol but enhance solubility .

Metabolism: The methoxy groups in the target compound may slow oxidative metabolism compared to propranolol, extending its half-life. However, this requires validation via in vitro studies.

Analytical and Regulatory Considerations

- Identification Methods: Propranolol is characterized via infrared absorption (IR) and HPLC retention time matching . The target compound would require modified chromatographic conditions due to its distinct substituents.

- Impurity Profiles : Imp. G(EP) is a recognized impurity in beta-blocker synthesis, underscoring the importance of stringent quality control for the target compound .

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, identified by its CAS number 1185428-87-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 319.82 g/mol. The structure consists of a dimethoxybenzyl group linked to an isopropylamino propanol moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1185428-87-8 |

| Molecular Formula | C15H26ClNO4 |

| Molecular Weight | 319.82 g/mol |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, particularly as serotonin receptor agonists. For instance, related compounds such as CYB210010 have demonstrated significant agonist activity at serotonin receptors (5-HT2A and 5-HT2C) and have been linked to neuroplasticity enhancement in the frontal cortex .

The compound likely acts on serotonin receptors, influencing neurotransmission and potentially modulating mood and cognitive functions. Studies on related compounds suggest they can cross the blood-brain barrier effectively, engaging central nervous system (CNS) pathways crucial for therapeutic effects .

Case Studies and Research Findings

- Serotonin Receptor Agonism : In a study examining the structure-activity relationship of similar compounds, it was found that certain derivatives exhibited high potency at 5-HT2A receptors while maintaining selectivity over other receptor types . This suggests that this compound may also share these characteristics.

- Neuroplasticity Effects : Another study highlighted that certain serotonin receptor agonists can increase the expression of genes associated with neuroplasticity in the frontal cortex . This could imply that the compound has potential applications in treating mood disorders or cognitive impairments.

- Behavioral Responses : The head-twitch response (HTR), commonly used to assess serotonergic activity in animal models, was observed in studies involving similar compounds. This behavioral marker indicates engagement with serotonin pathways and could be relevant for understanding the pharmacodynamics of this compound .

Safety and Toxicology

While specific toxicological data on this compound is limited, related compounds have undergone various safety assessments. It is essential to evaluate potential side effects and interactions with other pharmacological agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.